molecular formula C12H12ClNO2S B14487021 2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide CAS No. 63673-40-5

2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide

Cat. No.: B14487021
CAS No.: 63673-40-5
M. Wt: 269.75 g/mol
InChI Key: SBQZWOKOVCSEEC-UHFFFAOYSA-N
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Description

2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazine ring with a chlorine-substituted phenyl group and two methyl groups, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 3,5-dimethyl-2-aminothiophenol in the presence of an oxidizing agent to form the thiazine ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazine ring or the substituents.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: can be compared with other thiazine derivatives, such as:

  • 2H-1,2-Thiazine, 2-(4-fluorophenyl)-3,5-dimethyl-, 1,1-dioxide
  • 2H-1,2-Thiazine, 2-(4-bromophenyl)-3,5-dimethyl-, 1,1-dioxide
  • 2H-1,2-Thiazine, 2-(4-methylphenyl)-3,5-dimethyl-, 1,1-dioxide

These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of substituents in This compound makes it particularly interesting for specific applications.

Properties

CAS No.

63673-40-5

Molecular Formula

C12H12ClNO2S

Molecular Weight

269.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethylthiazine 1,1-dioxide

InChI

InChI=1S/C12H12ClNO2S/c1-9-7-10(2)14(17(15,16)8-9)12-5-3-11(13)4-6-12/h3-8H,1-2H3

InChI Key

SBQZWOKOVCSEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS(=O)(=O)N1C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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